1-(3-chloro-4-fluorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
Overview
Description
1-(3-chloro-4-fluorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a pyridine moiety, and halogenated phenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Halogenated Phenyl Group: The 3-chloro-4-fluorophenyl group is introduced via a substitution reaction, often using halogenated benzene derivatives.
Attachment of the Pyridine Moiety: The pyridine group is attached through a coupling reaction, such as a Suzuki or Heck coupling, using pyridine derivatives and appropriate catalysts.
Final Assembly: The final step involves the formation of the carboxamide linkage, typically through an amidation reaction using carboxylic acid derivatives and amines.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
1-(3-chloro-4-fluorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: Halogenated phenyl groups can undergo nucleophilic substitution reactions, where halogens are replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The pyridine moiety can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals, contributing to the synthesis of active ingredients with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-chloro-4-fluorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(3-chloro-4-fluorophenyl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide: This compound has a similar structure but with a different position of the pyridine moiety, leading to variations in chemical properties and biological activities.
1-(3-chloro-4-fluorophenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide:
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2/c17-13-7-12(3-4-14(13)18)21-9-10(6-15(21)22)16(23)20-11-2-1-5-19-8-11/h1-5,7-8,10H,6,9H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRZKWGPMMOOFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)F)Cl)C(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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